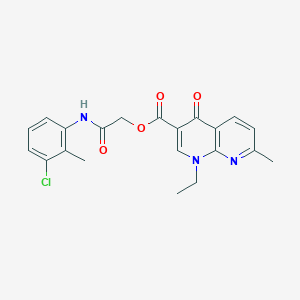

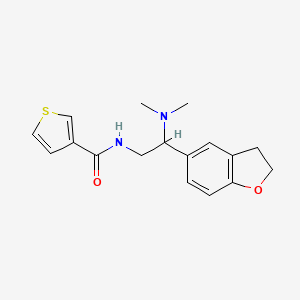

![molecular formula C16H16N4O2 B2747473 N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)acetamide CAS No. 1704533-55-0](/img/structure/B2747473.png)

N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)acetamide” is a derivative of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine . It has been studied for its potential as a selective Axl inhibitor . Axl is a member of the TAM (Tyro3-Axl-Mer) family of receptor tyrosine kinases, and selective inhibition of Axl has been of interest in medicinal chemistry .

Synthesis Analysis

The synthesis of this compound involves the design and creation of a novel series of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives . The specific synthesis process for “N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)acetamide” is not detailed in the available sources.Aplicaciones Científicas De Investigación

Antimicrobial Agent

This compound has shown promise as an antimicrobial agent. The derivatives of pyrimidine, including this compound, have been investigated for their antibacterial and antifungal activities. They exhibit broad-spectrum antimicrobial activity, which is crucial in the fight against antibiotic-resistant strains of bacteria .

Anticancer Activity

In the realm of oncology, certain pyrimidine derivatives have been evaluated for their in-vitro cytotoxic efficacy against cancerous cells. They target cancerous cells at low concentrations, indicating their potential as anticancer agents .

Axl and Mer Inhibitory Activities

Derivatives of the compound have been synthesized and evaluated for their inhibitory activities against Axl and Mer, which are receptor tyrosine kinases involved in cancer progression. This suggests its application in developing targeted cancer therapies .

PI3K/Akt Pathway Inhibition

The PI3K/Akt pathway is often overactivated in various cancers, and compounds like N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)acetamide can inhibit this pathway. This inhibition is significant for the development of new cancer treatments .

Antiproliferative Agent

Pyrido[4,3-d]pyrimidine derivatives have been noted for their antiproliferative properties. This means they can inhibit the growth and proliferation of cells, which is particularly beneficial in preventing the spread of cancerous cells .

CDK4/6 Inhibition

The compound’s framework is conducive to the inhibition of CDK4/6, a class of enzymes that are targets for cancer treatment due to their role in cell proliferation. This application is significant in the development of new drugs for cancer therapy .

Agricultural Applications

There is potential for this compound to be used as a raw material in pesticides, providing fungicidal and insecticidal effects. This application could lead to the development of new agricultural products that help protect crops from pests and diseases .

Antimicrobial Potential in Imidazole Derivatives

When incorporated into imidazole-containing compounds, derivatives of this compound have shown good antimicrobial potential. This broadens its application in creating new antimicrobial agents .

Mecanismo De Acción

Target of Action

The primary target of this compound is the PI3Kδ enzyme . This enzyme plays a crucial role in several cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Mode of Action

The compound acts as a highly selective inhibitor of the PI3Kδ enzyme . By inhibiting this enzyme, it disrupts the PI3K/AKT/mTOR signaling pathway, which is often overactive in various types of cancer .

Biochemical Pathways

The compound primarily affects the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cellular quiescence, proliferation, cancer, and longevity. Inhibition of PI3Kδ leads to reduced AKT phosphorylation, thereby inhibiting the downstream mTOR pathway .

Pharmacokinetics

The compound has been identified as an orally available PI3Kδ inhibitor . .

Result of Action

The inhibition of PI3Kδ by the compound leads to reduced cell proliferation and induced apoptosis in certain cancer cells . It also shows efficacy in an in vivo antibody production model .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as suggested by its recommended storage temperature of 2-8°C . Furthermore, the compound’s efficacy may be influenced by the cellular environment, such as the presence of other signaling molecules and the specific characteristics of the target cells .

Direcciones Futuras

The future directions for this compound could involve further studies on its potential as a selective Axl inhibitor . This could include more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be done to determine its safety and hazards.

Propiedades

IUPAC Name |

N-[4-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-11(21)19-14-4-2-12(3-5-14)16(22)20-7-6-15-13(9-20)8-17-10-18-15/h2-5,8,10H,6-7,9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWPZFILZWDJIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC3=NC=NC=C3C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

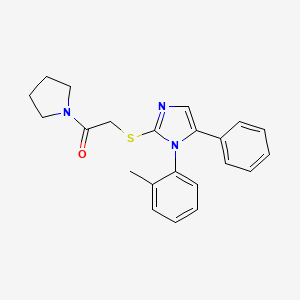

![(S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2747393.png)

![3-[(3-Aminophenoxy)methyl]benzonitrile hydrochloride](/img/structure/B2747394.png)

![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione](/img/structure/B2747396.png)

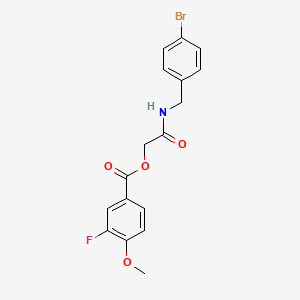

![3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2747397.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2747399.png)

![Cyclopropyl(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2747400.png)

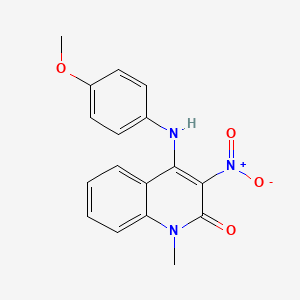

![N-phenyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2747401.png)

![2-(2-(2,4-Dichlorophenoxy)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2747404.png)

![6-Acetyl-2-pentanamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2747405.png)